molecular formula C25H22N2O2 B2573286 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898411-04-6

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2573286
CAS No.: 898411-04-6
M. Wt: 382.463
InChI Key: BQVVLELKIKUXHW-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a sophisticated compound that belongs to a diverse class of molecules with a broad range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its distinctive structural attributes and versatile chemical properties, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps that include the use of specific catalysts and solvents. The starting materials might include substituted quinolines and biphenyl derivatives, which undergo sequential reaction steps such as condensation, cyclization, and acylation under controlled conditions.

Industrial Production Methods: For industrial production, advanced techniques such as continuous flow synthesis might be employed to ensure high efficiency and yield. Conditions such as temperature, pressure, and pH are meticulously optimized to maximize product purity and minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can be oxidized under specific conditions, potentially yielding a variety of oxidized derivatives.

  • Reduction: Reduction reactions might be used to alter the functional groups within the molecule, affecting its reactivity and properties.

  • Substitution: Various substitution reactions can modify the structure, either on the biphenyl or quinoline moieties, to produce novel analogs.

Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.

Major Products Formed From These Reactions: The major products will depend on the specific reactions performed but could include hydroxylated, alkylated, or otherwise modified versions of the original compound.

Scientific Research Applications

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide has diverse scientific research applications:

  • Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

  • Biology: The compound is researched for its interactions with biological systems, potentially affecting enzymatic activity or cellular processes.

  • Medicine: There is ongoing research into its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Its chemical stability and reactivity profile make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets within a biological system. For instance, it may bind to certain proteins or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzymes or alteration of signal transduction pathways, ultimately leading to the desired biological effect.

Comparison with Similar Compounds

When compared to other similar compounds, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique structural characteristics and versatile applications. Similar compounds may include other biphenyl carboxamides or quinoline derivatives, each with varying degrees of similarity in terms of chemical reactivity, biological activity, and practical applications. What sets this compound apart is its balanced profile of stability, reactivity, and functionality.

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Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-22-15-21(14-20-8-5-13-27(23(20)22)25(16)29)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVLELKIKUXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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